Cas no 2229403-26-1 (2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol)

2,2,2-トリフルオロ-1-(2-フルオロ-4-ニトロフェニル)エタン-1-オールは、フッ素とニトロ基を有する芳香族化合物です。この化合物は、高い電子求引性を持つ官能基(トリフルオロメチル、フッ素、ニトロ基)を有しており、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待されます。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が可能です。また、ニトロ基はさらなる誘導体化のための反応点として利用できます。分子構造中の極性基の存在により、結晶性や溶解性の調整が可能で、精密有機合成における多様な用途が考えられます。

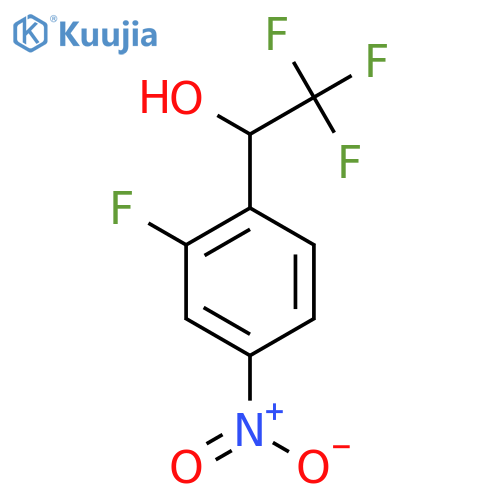

2229403-26-1 structure

商品名:2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol

- EN300-1952240

- 2229403-26-1

-

- インチ: 1S/C8H5F4NO3/c9-6-3-4(13(15)16)1-2-5(6)7(14)8(10,11)12/h1-3,7,14H

- InChIKey: AYCAAOHCIMHTJL-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC(=CC=1F)[N+](=O)[O-])O)(F)F

計算された属性

- せいみつぶんしりょう: 239.02055567g/mol

- どういたいしつりょう: 239.02055567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 66Ų

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952240-0.5g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 0.5g |

$699.0 | 2023-09-17 | ||

| Enamine | EN300-1952240-5g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 5g |

$2110.0 | 2023-09-17 | ||

| Enamine | EN300-1952240-1g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 1g |

$728.0 | 2023-09-17 | ||

| Enamine | EN300-1952240-5.0g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 5g |

$2110.0 | 2023-05-31 | ||

| Enamine | EN300-1952240-0.25g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 0.25g |

$670.0 | 2023-09-17 | ||

| Enamine | EN300-1952240-10.0g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 10g |

$3131.0 | 2023-05-31 | ||

| Enamine | EN300-1952240-0.05g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 0.05g |

$612.0 | 2023-09-17 | ||

| Enamine | EN300-1952240-1.0g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 1g |

$728.0 | 2023-05-31 | ||

| Enamine | EN300-1952240-2.5g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 2.5g |

$1428.0 | 2023-09-17 | ||

| Enamine | EN300-1952240-0.1g |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol |

2229403-26-1 | 0.1g |

$640.0 | 2023-09-17 |

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol 関連文献

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

2229403-26-1 (2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量